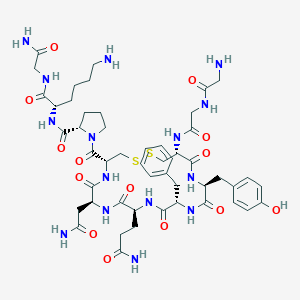

Vasopressin, N-(N-gly-gly)-8-lys-

Description

Conceptual Framework for Design and Synthesis of Modified Peptidomimetics

The design of modified peptidomimetics is a structured process that begins with understanding the structure-activity relationships of the parent peptide. researchgate.netmdpi.com This involves identifying key amino acid residues responsible for receptor binding and signal transduction. researchgate.net The conceptual framework generally follows two main approaches: a medicinal chemistry approach, where parts of the peptide are systematically replaced with non-peptide elements, and a biophysical approach, which uses a hypothesized bioactive conformation to design mimetics. nih.gov

Lead Identification: The native peptide (e.g., vasopressin) serves as the initial lead compound.

Structure-Activity Relationship (SAR) Studies: Synthesis of various analogs with single or multiple amino acid substitutions helps identify crucial residues. mdpi.com For instance, replacing the native arginine at position 8 of vasopressin with its D-amino acid counterpart led to the discovery of a V2 receptor antagonist. mdpi.com

Conformational Constraint: Introducing conformational rigidity, often through cyclization or the use of unnatural amino acids, can lock the peptide into its bioactive shape, potentially increasing receptor affinity and selectivity. researchgate.net

Pharmacokinetic Optimization: Modifications are introduced to improve metabolic stability and bioavailability. This can include N-terminal or C-terminal capping, or as in the case of Terlipressin, creating a prodrug form. mims.comdrugbank.com

Rationale for N-Terminal and Side-Chain Peptide Derivatization in Hormonal Analogs

Modifications at the N-terminus and on the amino acid side chains are critical strategies in designing hormonal analogs with tailored properties. These derivatizations serve multiple purposes, from enhancing stability to altering receptor interaction and creating prodrugs. nih.govnih.gov

The primary rationale for the specific modifications in Vasopressin, N-(N-gly-gly)-8-lys- is the implementation of a prodrug mechanism. mims.comdroracle.ai The native hormone, arginine vasopressin, is potent but has a very short half-life. The designed analog, commonly known as Terlipressin, features two key modifications from arginine vasopressin:

N-terminal Derivatization (N-(N-gly-gly)-): A triglycyl moiety is attached to the N-terminal cysteine. This modification renders the peptide hormonally inactive. mims.com In the body, plasma endopeptidases slowly cleave the glycyl residues, leading to a gradual release of the active hormone, lysine-vasopressin. mims.comnih.gov This controlled conversion prolongs the duration of action and maintains a more stable effective concentration.

Side-Chain Derivatization (8-lys-): The arginine at position 8 in the native human vasopressin is replaced with lysine (B10760008). The resulting active hormone is therefore lysine-vasopressin (LVP), an analog found naturally in pigs. nih.gov This substitution maintains potent vasoconstrictor activity, primarily through V1a receptors, which is the intended therapeutic action for this specific analog. mims.comdrugbank.com The basicity of the side chain at position 8 is crucial for vasopressin activity, and lysine effectively preserves this function. nih.gov

This dual-modification strategy transforms the vasopressin molecule into a carrier form that is activated systemically, providing sustained vasoconstrictor effects. drugbank.com

Methodological Advancements in Exploring Vasopressin-Receptor Interactions through Chemical Modification

Understanding how chemically modified analogs like Terlipressin interact with their target receptors is fundamental to their development. A variety of advanced methodologies are employed to elucidate these complex interactions.

Radioligand Binding Assays: This classic technique remains a gold standard for determining the binding affinity of a ligand for its receptor. oup.comnih.gov In these assays, a radiolabeled ligand (e.g., [3H]AVP) competes with unlabeled ligands (the analogs being tested) for binding to cells expressing a specific vasopressin receptor subtype (V1a, V1b, or V2). oup.com By measuring the displacement of the radioligand, researchers can calculate the affinity constant (Ki) of the analog for each receptor, providing a quantitative measure of its binding potency and selectivity. nih.gov

In Silico Modeling and Molecular Dynamics: Computational methods are increasingly powerful tools for studying peptide-receptor interactions. nih.govnih.gov Three-dimensional models of vasopressin receptors, often based on solved structures of related G protein-coupled receptors (GPCRs), allow for docking simulations. nih.govbiorxiv.org These simulations predict the binding pose of ligands like vasopressin and its analogs within the receptor's binding pocket. nih.gov Molecular dynamics simulations can further reveal how the ligand and receptor move and interact over time, highlighting key residues involved in the binding and activation process. dntb.gov.ua

Functional Assays: Beyond simple binding, it is crucial to determine whether a ligand acts as an agonist (activator) or antagonist (blocker). Functional assays measure the downstream cellular response following receptor binding. For V2 receptors, this often involves measuring the production of cyclic adenosine (B11128) monophosphate (cAMP). biorxiv.org For V1a receptors, changes in intracellular calcium levels are typically monitored. elsevierpure.com These assays provide vital information on the functional consequences of the chemical modifications.

These methods, often used in combination, provide a comprehensive picture of the structure-activity relationships that govern the interaction of vasopressin analogs with their receptors, guiding the rational design of new and improved peptide-based therapeutics. researchgate.net

Data Tables

Table 1: Receptor Binding Profile of Vasopressin Analogs

The following table presents the binding affinities (Ki, in nM) of various vasopressin-related peptides for the human vasopressin receptor subtypes. A lower Ki value indicates a higher binding affinity.

Data sourced from multiple studies and compiled for comparative purposes. Ki values can vary based on experimental conditions. Terlipressin itself, as a prodrug, has low intrinsic affinity before conversion.

Table 2: Compound Names

| Systematic Name | Common Name(s) | Description |

| Vasopressin, N-(N-gly-gly)-8-lys- | Terlipressin, Glypressin | The triglycyl, lysine-8 derivative of vasopressin. |

| Vasopressin, 8-L-arginine- | Arginine Vasopressin (AVP) | The endogenous human vasopressin hormone. |

| Vasopressin, 8-L-lysine- | Lysine Vasopressin (LVP) | The active metabolite of Terlipressin. |

| Vasopressin, 1-deamino-8-D-arginine- | Desmopressin (B549326) (dDAVP) | A synthetic analog with high V2 receptor selectivity. |

| Oxytocin (B344502) | Oxytocin (OT) | A related neurohypophysial hormone. |

An in-depth examination of the synthetic and analytical research methodologies for the chemical compound Vasopressin, N-(N-gly-gly)-8-lys-.

Structure

2D Structure

Properties

CAS No. |

14943-47-6 |

|---|---|

Molecular Formula |

C50H71N15O14S2 |

Molecular Weight |

1170.3 g/mol |

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[(2-aminoacetyl)amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C50H71N15O14S2/c51-17-5-4-9-30(43(72)57-23-40(55)69)60-49(78)37-10-6-18-65(37)50(79)36-26-81-80-25-35(58-42(71)24-56-41(70)22-52)48(77)62-33(20-28-11-13-29(66)14-12-28)46(75)61-32(19-27-7-2-1-3-8-27)45(74)59-31(15-16-38(53)67)44(73)63-34(21-39(54)68)47(76)64-36/h1-3,7-8,11-14,30-37,66H,4-6,9-10,15-26,51-52H2,(H2,53,67)(H2,54,68)(H2,55,69)(H,56,70)(H,57,72)(H,58,71)(H,59,74)(H,60,78)(H,61,75)(H,62,77)(H,63,73)(H,64,76)/t30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |

InChI Key |

CCRWKEXAIAOAJN-MDKUUQCZSA-N |

SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N |

Other CAS No. |

14943-47-6 |

sequence |

GGCYFQNCPKG |

Synonyms |

N-(N-glycylglycyl)-8-lysine vasopressin triglycyl-desglycine amide lysine vasopressin vasopressin, N-(N-Gly-Gly)-8-Lys- vasopressin, N-(N-glycylglycyl)-8-lysine- |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Research Aspects

The synthesis and purification of complex modified peptides such as Vasopressin, N-(N-gly-gly)-8-lys- demand precise chemical strategies and rigorous analytical confirmation. The introduction of a lysine (B10760008) residue at position 8 and the subsequent N-terminal extension with a dipeptide necessitate a multi-faceted approach, combining established solid-phase techniques with advanced purification and characterization methods.

Molecular Interactions and Receptor Binding Profiling

Quantitative Radioligand Binding Assays for Vasopressin Receptor Subtype Affinity (V1a, V1b, V2)

Radioligand competitive binding assays have been instrumental in determining the affinity of Terlipressin for the human vasopressin receptor subtypes V1a, V1b, and V2. These studies are typically conducted using cell membrane homogenates from cell lines, such as Chinese hamster ovary (CHO) cells, engineered to express these specific human receptors. nih.govdovepress.com The binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand.

Research indicates that Terlipressin binds to V1a and V2 receptors with a significantly lower affinity compared to its active metabolite, LVP, and the endogenous human hormone, [Arg⁸]-vasopressin (AVP). nih.govdovepress.com Specifically, the binding affinity of Terlipressin for human V1a receptors is in the micromolar range. nih.gov One study reported a mean binding affinity (Ki) of 1229 nM for human V1a receptors, which was approximately 120-fold less than that of LVP (10 nM). nih.govdovepress.com For V2 receptors, Terlipressin also demonstrates a lower affinity. dovepress.com

Further studies have shown that Terlipressin is a non-selective vasopressin analogue, exhibiting binding to V1a, V2, and V1b receptors with micromolar affinity. nih.gov Despite its lower affinity, Terlipressin shows a degree of selectivity for the V1a receptor over the V2 receptor, with a reported V1a:V2 affinity ratio of approximately 6:1. dovepress.comderangedphysiology.com

The order of binding potency at both V1a and V2 receptors is consistently reported as AVP > LVP >> Terlipressin. dovepress.comnih.gov For instance, at V1a receptors, LVP's affinity is about twofold lower than AVP's, while Terlipressin's affinity is roughly 600-fold lower than LVP's. nih.gov At V2 receptors, the difference is even more pronounced, with LVP's affinity being about 12-fold less than AVP's, and Terlipressin's being approximately 700-fold less than LVP's. nih.gov

Binding Affinity (Ki) of Terlipressin and Related Compounds at Human Vasopressin Receptors

| Compound | V1a Receptor Ki (nM) | V2 Receptor Ki (nM) | Reference |

|---|---|---|---|

| Terlipressin | 1100 | 6900 | nih.gov |

| [Lys⁸]-vasopressin (LVP) | 1.8 | 10 | nih.gov |

| [Arg⁸]-vasopressin (AVP) | 0.8 | 0.85 | nih.gov |

Functionally, these binding affinities translate to Terlipressin acting as a partial agonist at V1a receptors and a full agonist at V2 and V1b receptors. nih.govdovepress.com At human V1a receptors, Terlipressin elicits a maximal response of approximately 41% of that induced by AVP. nih.gov In contrast, at V2 receptors, it is capable of producing a maximal response comparable to that of AVP, thus categorizing it as a full agonist at this subtype. nih.govdovepress.com

Kinetic Characterization of Ligand-Receptor Association and Dissociation Rates

Detailed kinetic studies quantifying the association (k_on) and dissociation (k_off) rates of Terlipressin with the vasopressin receptor subtypes are not extensively reported in publicly available literature. Such studies would provide deeper insights into the dynamic interactions between Terlipressin and its receptors, complementing the equilibrium binding affinity data. The duration of the pharmacological effect of Terlipressin is primarily attributed to its slow conversion to the active metabolite LVP, which has a longer half-life. derangedphysiology.com

Investigation of Allosteric Modulation on Vasopressin Receptor Complexes

Current research primarily characterizes Terlipressin as an orthosteric ligand, meaning it binds to the same site as the endogenous ligand, vasopressin. There is no significant evidence in the reviewed literature to suggest that Terlipressin acts as an allosteric modulator on vasopressin receptor complexes. Allosteric modulators bind to a site distinct from the orthosteric site and can modify the receptor's affinity or efficacy for the endogenous ligand. The available data indicates that the pharmacological actions of Terlipressin are a direct result of its own and its active metabolite's binding to the orthosteric site of vasopressin receptors. nih.govdovepress.com

Competitive Binding Studies with Endogenous Ligands and Known Receptor Antagonists

Competitive binding studies have been crucial in elucidating the relative affinities of Terlipressin, its active metabolite LVP, and the endogenous ligand AVP for vasopressin receptors. dovepress.com These experiments typically involve measuring the displacement of a radiolabeled ligand (such as [³H]AVP) from the receptors by increasing concentrations of the unlabeled competitor. nih.gov

The results from these studies consistently demonstrate the following rank order of binding potency at both V1a and V2 receptors: AVP > LVP >> Terlipressin. nih.govdovepress.com This indicates that both the endogenous hormone and the active metabolite of Terlipressin have a much stronger interaction with the receptors than the prodrug itself.

While specific competitive binding studies detailing the interaction of Terlipressin with a wide array of known synthetic vasopressin receptor antagonists are not extensively detailed in the available literature, the characterization of Terlipressin as a V1a/V1b/V2 receptor agonist implies that its binding would be competitively inhibited by antagonists specific to these receptors. For example, the effects of Terlipressin at the V1a receptor would be expected to be blocked by selective V1a antagonists.

Relative Binding Potency at Vasopressin Receptors

| Receptor Subtype | Potency Ranking | Reference |

|---|---|---|

| V1a | AVP > LVP >> Terlipressin | nih.govdovepress.com |

| V2 | AVP > LVP >> Terlipressin | nih.govdovepress.com |

In Vitro Functional Pharmacology and Cellular Signaling Pathways

Receptor-Mediated Adenylyl Cyclase Activity Modulation Studies

The vasopressin V2 receptor is canonically coupled to the Gs protein, which stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov Functional assays using Chinese hamster ovary (CHO) cells stably expressing human V2 receptors are employed to measure this activity. nih.gov

In these assay systems, both Terlipressin and its active metabolite LVP demonstrate agonist activity at the V2 receptor. nih.gov LVP acts as a full agonist, producing a maximal cell activation response comparable to the endogenous hormone arginine-vasopressin (AVP). nih.govnih.gov Terlipressin also behaves as a full agonist at V2 receptors, though it is significantly less potent than LVP. nih.govnih.gov The stimulation of the V2 receptor by these ligands initiates the Gs-mediated cascade, resulting in the robust production of cAMP, which serves as a key second messenger for the receptor's downstream effects. nih.govnih.gov

Intracellular Calcium Mobilization Assays in Vasopressin Receptor-Expressing Cell Lines

Vasopressin V1a receptors are coupled to the Gq/11 family of G-proteins. derangedphysiology.com Activation of this pathway stimulates phospholipase C, which ultimately leads to an increase in the concentration of intracellular free calcium ([Ca2+]i). nih.gov This response can be quantified in vitro using cell lines, such as CHO cells expressing human V1a receptors, loaded with calcium-sensitive fluorescent dyes like Fura-2-AM. nih.govnih.gov

Studies measuring fluorometric detection of intracellular calcium mobilization confirm that LVP is a potent, full agonist at the V1a receptor. nih.gov It elicits a maximal response comparable to that of native AVP. nih.gov Terlipressin itself demonstrates partial agonist activity at the V1a receptor, producing a maximal effect that is only 41% of that achieved by AVP. nih.govnih.gov The order of potency for inducing calcium mobilization is AVP > LVP >> Terlipressin. nih.gov This V1a-mediated calcium signaling is a primary mechanism for the vasoconstrictive effects of the compound. tga.gov.au Interestingly, some studies have shown that V2 receptor activation can also lead to an increase in [Ca2+]i, suggesting a more complex signaling interplay than classically described. nih.gov

Phosphoinositide Hydrolysis Pathway Activation Measurements

The activation of the V1a receptor and its associated Gq/11 protein stimulates phospholipase C, which hydrolyzes phosphatidylinositol-4,5-bisphosphate (PIP2) into the second messengers inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov The accumulation of inositol (B14025) phosphates serves as a direct measure of this signaling pathway's activation. nih.gov

In vitro studies using human platelets, which possess V1 receptors, have demonstrated that vasopressin agonists induce the rapid formation of inositol phosphates. nih.gov The activation of V1 receptors by LVP leads to the hydrolysis of polyphosphoinositides, a key step in the signal transduction cascade that results in calcium mobilization and other cellular responses. derangedphysiology.comnih.gov The functional consequence of this pathway is the mobilization of intracellular calcium stores and the activation of protein kinase C, which are central to V1 receptor-mediated physiological actions. nih.gov

G-Protein Coupling Selectivity and Efficacy Determinations for Specific Receptor Subtypes

The selectivity and efficacy of Terlipressin and its active metabolite LVP have been characterized through competitive binding assays and functional studies on cell lines expressing human V1a and V2 receptors. nih.govnih.gov

Functional Potency and Efficacy: Functional assays measuring calcium mobilization (for V1a) and cAMP production (for V2) determine the potency (EC50) and maximal effect (efficacy) of the compounds. nih.gov The results mirror the binding affinities, with a potency order of AVP > LVP >> Terlipressin. nih.gov

At the V1a receptor , LVP is a full agonist, whereas Terlipressin acts as a partial agonist. nih.govnih.gov

At the V2 receptor , both LVP and Terlipressin act as full agonists. nih.govnih.gov

These data indicate that the pharmacological response is primarily driven by LVP, which is a full agonist at both V1a and V2 receptors but with a clear selectivity for the V1a subtype. nih.govderangedphysiology.com

Beta-Arrestin Recruitment and Receptor Internalization Dynamics Research

Upon agonist binding, G-protein coupled receptors (GPCRs) are phosphorylated, leading to the recruitment of β-arrestin proteins. nih.gov This process desensitizes the G-protein signal and initiates receptor internalization, a key mechanism for regulating signal duration and intensity. nih.govnih.gov While specific studies detailing β-arrestin recruitment by LVP are not extensively available in the reviewed literature, the general mechanisms for the vasopressin V2 receptor are well-documented. nih.gov

Activation of the V2 receptor by agonists like AVP leads to β-arrestin recruitment, which in turn facilitates receptor internalization via a clathrin-mediated pathway. nih.gov Following internalization, the V2 receptor is targeted for lysosomal degradation rather than being rapidly recycled back to the plasma membrane. nih.gov This degradation pathway means that the reappearance of V2 receptors at the cell surface is slow and dependent on new protein synthesis. nih.gov This dynamic provides a mechanism for long-term downregulation of the receptor in response to sustained agonist exposure. Research into potential biased agonism of LVP, which would quantify its preference for G-protein pathways versus β-arrestin pathways, remains an area for further investigation. nih.govbiorxiv.org

Investigation of Downstream Signaling Cascades (e.g., MAPK, Akt) Activated by the Analog

Beyond the initial G-protein activation, vasopressin receptors can trigger other intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Akt (also known as Protein Kinase B) pathways. These pathways are crucial for regulating cellular processes like growth and apoptosis. nih.govnih.gov

In vitro studies have shown that Terlipressin can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway. nih.gov In a study using cultured macrophages, Terlipressin treatment led to an increase in the expression of PI3K and Akt. nih.gov The inhibition of this pathway with wortmannin (B1684655) abolished the protective effects of Terlipressin, indicating that the PI3K/Akt cascade is a significant downstream mediator of its cellular actions. nih.gov Activation of these pro-survival pathways may contribute to the therapeutic effects observed in various conditions by modulating processes like apoptosis and inflammation. nih.gov

Compound Reference Table

Enzymatic Stability and Proteolytic Degradation Mechanisms in Research Models

Assessment of Peptide Analog Stability in Various In Vitro Biological Matrices (e.g., Plasma, Serum, Tissue Homogenates)

The stability of vasopressin analogs is highly dependent on the biological matrix in which they are studied. Generally, peptides exhibit different degradation rates in whole blood, plasma, and serum, with stability often being lowest in serum due to the activation of proteases during the coagulation process. plos.org

Terlipressin, a prodrug of Lypressin, is designed to be metabolized in the body to release the active hormone. nih.gov It is known to be relatively stable in plasma, which is crucial for its therapeutic action. drugcentral.orgnih.gov However, it is metabolized by peptidases present in various tissues. drugcentral.org Studies on the stability of Terlipressin in reconstituted solutions have shown it to be chemically and physically stable for extended periods under refrigerated conditions, which is pertinent for its preparation and use in clinical settings. nih.govresearchgate.net

In vitro studies with human liver microsomes have indicated that Terlipressin does not significantly interact with cytochrome P450 enzymes, suggesting that its primary metabolic pathway is through peptidase-mediated cleavage rather than oxidative metabolism. nih.gov The stability of vasopressin and its analogs can also be assessed in tissue homogenates, such as those from the liver and kidney, as these are primary sites of peptide metabolism. fda.gov Research on wild-type vasopressin has shown its degradation by proteasomes within cells, indicating a cellular-level mechanism for its turnover. nih.gov

Table 1: Comparative Stability of Peptides in Different Biological Matrices

| Matrix | General Observations on Peptide Stability | Relevance to Vasopressin, N-(N-gly-gly)-8-lys- |

|---|---|---|

| Fresh Whole Blood | Peptides can be more stable due to the absence of coagulation-activated proteases. plos.org | The stability of Vasopressin, N-(N-gly-gly)-8-lys- is expected to vary across these matrices, with tissue homogenates being the most aggressive environment due to high concentrations of intracellular peptidases. The N-terminal gly-gly modification likely offers initial protection against rapid degradation in plasma. |

| Plasma (with anticoagulants) | Generally offers a more stable environment than serum as anticoagulants can inhibit certain proteases. plos.org | |

| Serum | Often shows the fastest degradation rates due to the release of proteases from platelets and other cells during clotting. plos.org | |

| Tissue Homogenates (e.g., liver, kidney) | Represents a highly proteolytic environment due to the release of intracellular enzymes. fda.gov |

Identification of Major Proteolytic Cleavage Sites and Resulting Metabolites through Advanced Mass Spectrometry Techniques

Advanced mass spectrometry techniques are indispensable for identifying the precise cleavage sites on peptide backbones and characterizing the resulting metabolites. For Terlipressin, the primary metabolic pathway involves the sequential cleavage of the N-terminal triglycyl moiety by endothelial peptidases. derangedphysiology.com This enzymatic action releases Lypressin (lysine-vasopressin) as the principal active metabolite. drugcentral.orgnih.gov

The process is as follows:

Terlipressin ([Gly-Gly-Gly]-LVP) is cleaved to Gly-Gly-LVP .

Gly-Gly-LVP is further cleaved to Gly-LVP .

Finally, Gly-LVP is cleaved to release Lypressin (LVP) .

This stepwise degradation effectively makes Terlipressin a long-acting prodrug, as the active Lypressin is released over time. derangedphysiology.com It is highly probable that Vasopressin, N-(N-gly-gly)-8-lys- undergoes a similar two-step cleavage of its diglycine tail to release Lypressin.

Capillary liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for such analyses, allowing for the sensitive and simultaneous measurement of vasopressin analogs and their metabolites in small sample volumes. nih.gov

Table 2: Predicted Metabolites of Vasopressin, N-(N-gly-gly)-8-lys- Degradation

| Parent Compound | Intermediate Metabolite | Final Active Metabolite | Enzymes Implicated |

|---|---|---|---|

| Vasopressin, N-(N-gly-gly)-8-lys- | N-gly-8-lys-Vasopressin | Lysine (B10760008) Vasopressin (Lypressin) | Aminopeptidases |

Evaluation of Resistance to Specific Peptidases (e.g., Aminopeptidases, Carboxypeptidases, Endopeptidases)

The structural design of vasopressin analogs often incorporates features to enhance their resistance to specific peptidases. The N-terminal extension on compounds like Terlipressin and, by extension, Vasopressin, N-(N-gly-gly)-8-lys-, serves as a shield against rapid degradation by aminopeptidases that would otherwise cleave the active core. nih.govmdpi.com While this extension is itself cleaved by aminopeptidases, the process is gradual, which controls the release of the active Lypressin. derangedphysiology.com

The core structure of Lypressin, with its cyclic disulfide bridge, provides a degree of resistance to endopeptidases. nih.gov However, the peptide is still susceptible to degradation. The substitution of L-arginine at position 8 with a D-arginine in Desmopressin (B549326), for example, renders it significantly more resistant to the peptidases that normally metabolize vasopressin. derangedphysiology.com Lypressin itself is ultimately metabolized by various tissue peptidases. drugcentral.org

Determination of In Vitro Half-Life under Simulated Physiological Conditions

The in vitro half-life of a peptide is a key indicator of its stability. For Terlipressin, the elimination half-life is approximately 50 to 60 minutes. derangedphysiology.comnih.gov However, due to its conversion to the active metabolite Lypressin, which has a longer duration of action, the pharmacological effect of Terlipressin can last for up to 6 hours. derangedphysiology.comnih.gov The terminal half-life of Lypressin itself has been reported to be around 3 hours. drugcentral.org In contrast, native vasopressin has a much shorter half-life of 17-35 minutes. derangedphysiology.com

These values highlight the success of the N-terminal modification strategy in prolonging the therapeutic window compared to the native hormone. The in vitro half-life of Vasopressin, N-(N-gly-gly)-8-lys- is expected to be in a similar range to that of Terlipressin, governed by the rate of its enzymatic conversion to Lypressin.

Table 3: Comparative In Vitro and In Vivo Half-Lives of Vasopressin and its Analogs

| Compound | Reported Half-Life | Reference |

|---|---|---|

| Vasopressin | 17-35 minutes | derangedphysiology.com |

| Terlipressin | ~50-60 minutes | derangedphysiology.comnih.gov |

| Lypressin (active metabolite) | ~3 hours | drugcentral.org |

Structure Activity Relationship Sar and Rational Design Principles

Systematic Mutagenesis and Truncation Studies within the N-(N-gly-gly)-8-lys- Moiety and Vasopressin Core

Systematic modifications of vasopressin and its analogs have been instrumental in delineating the functional role of each constituent amino acid. The core structure of vasopressin consists of a six-amino-acid ring formed by a disulfide bond between cysteine residues at positions 1 and 6, and a C-terminal tripeptide tail. nih.gov

Studies involving the N-terminus have shown that modifications in this region can significantly impact receptor interaction. The addition of the N-(N-gly-gly) moiety in Vasopressin, N-(N-gly-gly)-8-lys- is a key structural alteration. While specific data on the truncation of this particular tripeptide is not extensively available, research on related analogs indicates that the N-terminal extension can influence metabolic stability and receptor affinity. Terlipressin, for example, is a prodrug that incorporates a triglycyl extension, which is enzymatically cleaved to release the active lysine (B10760008) vasopressin. oup.com This suggests that the N-terminal glycyl residues in Vasopressin, N-(N-gly-gly)-8-lys- may modulate its pharmacokinetic profile.

Within the vasopressin core , systematic substitution of the cysteine residues at positions 1 and 6 has been explored. A study on eighteen linear analogs of [Arg8]vasopressin, where these cysteines were replaced with various L-amino acids, revealed that the receptor binding is highly restrictive. nih.gov Only three analogs, [Pro1,Met6]AVP, [Gly1,Met6]AVP, and [Phe1,Lys6]AVP, demonstrated binding to the V1a receptor, and interestingly, they acted as antagonists. nih.gov This highlights the critical role of the disulfide bridge in maintaining the conformational integrity required for agonistic activity.

The C-terminal tail , particularly position 8, is a primary determinant of receptor selectivity. nih.gov Lypressin (lysine vasopressin) naturally contains lysine at this position, differing from arginine vasopressin (AVP) found in most mammals. nih.govresearchgate.net This single amino acid substitution influences the peptide's affinity for different vasopressin receptor subtypes. Further modifications at this position, such as in desmopressin (B549326) (1-deamino-8-D-arginine-vasopressin), have led to analogs with significantly altered activity profiles, in this case, a dramatic increase in antidiuretic (V2) activity over pressor (V1a) activity. oup.com

Elucidation of Key Pharmacophoric Elements Responsible for Receptor Affinity and Functional Efficacy

The interaction of vasopressin and its analogs with their G protein-coupled receptors involves specific pharmacophoric elements—the essential structural features required for biological activity.

The tyrosine at position 2 is crucial for receptor binding. Its aromatic side chain is believed to engage in important interactions within the receptor binding pocket. Modifications to this residue, such as O-alkylation, have been shown to produce analogs with inhibitory properties at the V2 receptor. nih.gov For instance, [Mpa1,Tyr(Et)2]-LVP demonstrated complete inhibition of the antidiuretic response to LVP. nih.gov

The phenylalanine at position 3 also contributes to receptor affinity. Substitution at this position with other aromatic residues can modulate activity. For example, replacing it with 4,4'-biphenylalanine resulted in pharmacologically inactive analogs, indicating that the size and nature of the aromatic system at this position are critical. nih.gov

The basic amino acid at position 8 (lysine in LVP and Vasopressin, N-(N-gly-gly)-8-lys-) is a key determinant of affinity and selectivity for vasopressin receptors over oxytocin (B344502) receptors. nih.gov This positively charged residue is thought to interact with acidic residues in the extracellular loops of the vasopressin receptors.

The conformation of the C-terminal tail plays a significant role in binding affinity. Computational studies have shown that the spatial arrangement of the three-residue tail of vasopressin modulates the dissociation constant of the peptide-receptor complex. nih.gov Specifically, solvent-exposed and proline trans-configured tail conformations bind to the V1a receptor with higher affinity. nih.gov

Comparative Analysis of Structural Modifications on Vasopressin Receptor Selectivity

The vasopressin receptor system comprises three main subtypes: V1a, V1b, and V2, which mediate vasoconstriction, pituitary hormone release, and antidiuresis, respectively. nih.gov Additionally, vasopressin can interact with oxytocin receptors (OTR). oup.com Structural modifications to the vasopressin scaffold can dramatically alter its selectivity for these receptor subtypes.

The substitution of arginine at position 8 with lysine, as in lypressin , already introduces a change in the selectivity profile compared to AVP. While both are relatively non-selective, their relative potencies at the different receptor subtypes can vary.

The development of synthetic analogs has led to compounds with high receptor selectivity. For example, desmopressin 's modifications, including deamination at position 1 and the use of a D-arginine at position 8, result in a potent V2-selective agonist with approximately 1500 times less vasoconstrictor action than AVP. oup.com

Conversely, analogs like selepressin have been developed as selective V1a receptor agonists. nih.gov Another example is F-180 , a structural analog that exhibits high affinity and selectivity for the human V1a receptor. nih.gov

The introduction of the N-(N-gly-gly) moiety in Vasopressin, N-(N-gly-gly)-8-lys- likely influences its receptor selectivity profile, although specific comparative data for this exact compound are limited in the provided search results. Based on the principles of SAR, this N-terminal extension could sterically hinder or create new interactions with the receptor, thereby altering its affinity and selectivity compared to LVP.

| Compound | Key Structural Modification(s) | Primary Receptor Selectivity | Reference |

|---|---|---|---|

| Arginine Vasopressin (AVP) | Arg at position 8 | Non-selective (V1a, V1b, V2, OTR) | nih.gov |

| Lysine Vasopressin (LVP) | Lys at position 8 | Non-selective | nih.govyoutube.com |

| Desmopressin | Deamination at position 1, D-Arg at position 8 | V2 >> V1a | oup.com |

| Terlipressin | N-terminal triglycyl extension, Lys at position 8 | Higher affinity for V1 receptors | nih.gov |

| Selepressin | Synthetic analog | V1a selective | nih.gov |

| F-180 | Synthetic analog | V1a selective (human and bovine) | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Series with Similar Modifications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. unimore.it For peptide series like vasopressin analogs, QSAR can provide valuable predictive models for designing new molecules with desired properties.

While a specific QSAR model for Vasopressin, N-(N-gly-gly)-8-lys- is not detailed in the search results, the principles of QSAR are highly applicable to this class of compounds. Such models would typically involve:

Descriptor Calculation: Quantifying various physicochemical and structural properties of a series of vasopressin analogs. These can include molecular weight, lipophilicity (logP), and more complex 3D descriptors related to shape and electronic properties.

Model Development: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical equation that relates the descriptors to the observed biological activity (e.g., receptor binding affinity or functional potency).

Model Validation: Testing the predictive power of the QSAR model using an external set of compounds not used in the model development.

For vasopressin analogs, QSAR studies could focus on the effects of amino acid substitutions at various positions, modifications to the peptide backbone, and the influence of N-terminal extensions. By analyzing a series of analogs with systematic changes, a QSAR model could predict the receptor affinity and selectivity of novel, unsynthesized compounds, thereby guiding the rational design process and reducing the need for extensive empirical screening. unimore.it

Computational Modeling and Structural Bioinformatics for Peptide Analogs

Molecular Docking Simulations of Vasopressin, N-(N-gly-gly)-8-lys- with Vasopressin Receptor Models

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For Vasopressin, N-(N-gly-gly)-8-lys-, docking simulations can elucidate the specific binding mode within the different vasopressin receptor subtypes (V1a, V1b, and V2). These simulations are crucial for understanding the structure-activity relationships that determine the peptide's potency and selectivity.

The process involves preparing a three-dimensional model of the peptide and the receptor. The peptide's conformation can be determined using experimental techniques like NMR or generated through conformational searches. The receptor models are often based on crystal structures or, if unavailable, homology models. The docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity.

Detailed research findings from docking studies on vasopressin analogs have revealed key interactions with specific amino acid residues within the receptor's binding pocket. nih.gov For instance, the cyclic core of vasopressin analogs typically engages with residues in the transmembrane helices, while the C-terminal tail can interact with the extracellular loops. In the case of Vasopressin, N-(N-gly-gly)-8-lys-, the N-terminal glycyl-glycyl extension and the lysine (B10760008) at position 8 are expected to form distinct interactions that influence its binding profile.

Table 1: Hypothetical Key Interactions for Vasopressin, N-(N-gly-gly)-8-lys- with a V2 Receptor Model

| Peptide Residue/Moiety | Interacting Receptor Residue | Interaction Type |

| N-terminal Gly-Gly | Extracellular Loop 2 | Hydrogen Bond |

| Tyrosine (Tyr) 2 | Transmembrane Helix 3 | Hydrophobic |

| Phenylalanine (Phe) 3 | Transmembrane Helix 7 | π-π Stacking |

| Cysteine (Cys) 1-6 | Transmembrane Helices 4 & 5 | van der Waals |

| Lysine (Lys) 8 | Transmembrane Helix 2 | Salt Bridge |

Molecular Dynamics (MD) Simulations to Investigate Ligand-Receptor Complex Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide a more realistic representation of the biological environment by considering the solvent, temperature, and pressure. MD simulations can assess the stability of the predicted binding pose and reveal conformational changes in both the ligand and the receptor upon binding.

For the Vasopressin, N-(N-gly-gly)-8-lys- and vasopressin receptor complex, MD simulations can track the root-mean-square deviation (RMSD) of the peptide and receptor backbone atoms to evaluate the stability of the complex. A stable complex will exhibit relatively small RMSD fluctuations around an average value. Furthermore, root-mean-square fluctuation (RMSF) analysis can identify flexible regions in both the peptide and the receptor, providing insights into the dynamics of the interaction. Long-term MD simulations, sometimes on the microsecond scale, can reveal larger-scale conformational changes associated with receptor activation or inactivation. port.ac.uk

Table 2: Hypothetical MD Simulation Stability Metrics for Vasopressin, N-(N-gly-gly)-8-lys- in Complex with a V2 Receptor

| Metric | Value (illustrative) | Interpretation |

| Average RMSD of Peptide | 1.5 Å | High stability of the peptide's binding pose |

| Average RMSD of Receptor | 2.0 Å | The receptor maintains its overall fold |

| RMSF of Peptide Tail | High | The C-terminal tail exhibits significant flexibility |

| RMSF of Receptor ECL2 | High | Extracellular Loop 2 is flexible, aiding ligand entry |

Homology Modeling of Receptor Subtypes for Improved Ligand Interaction Prediction

While high-resolution structures of some G protein-coupled receptors (GPCRs) are available, experimental structures for all vasopressin receptor subtypes in all conformational states are not. Homology modeling is a computational method used to build a three-dimensional model of a protein based on its amino acid sequence and the known structure of a homologous protein (the template).

For the vasopressin receptors, the crystal structure of the related oxytocin (B344502) receptor or other Class A GPCRs can serve as templates for homology modeling. biorxiv.org The accuracy of the resulting model is highly dependent on the sequence identity between the target and the template. These homology models are crucial for performing docking and MD simulations when experimental structures are lacking, thereby enabling the prediction of ligand interactions. nih.gov The development of reliable homology models for the V1a, V1b, and V2 receptors allows for subtype-selective drug design. nih.gov

Table 3: Templates for Homology Modeling of Vasopressin Receptor Subtypes

| Receptor Subtype | Common Template(s) | PDB ID(s) |

| V1a Receptor | Oxytocin Receptor, V2 Receptor | 6TPK, 7DW9 |

| V1b Receptor | Oxytocin Receptor, V2 Receptor | 6TPK, 7DW9 |

| V2 Receptor | Oxytocin Receptor, β2-Adrenergic Receptor | 6TPK, 2RH1 |

De Novo Peptide Design Strategies Guided by Computational Approaches for Novel Vasopressin Analogs

De novo peptide design aims to create entirely new peptides with desired properties, rather than modifying existing ones. Computational approaches play a pivotal role in this process by exploring the vast sequence and conformational space to identify promising candidates. biorxiv.orgarxiv.org These methods can be used to design novel vasopressin analogs with enhanced affinity, selectivity, or stability.

One common strategy involves using generative models that can propose new peptide sequences and structures based on a set of rules or a learned representation of peptide-protein interactions. biorxiv.org These designed peptides can then be computationally screened using docking and MD simulations to predict their binding affinity and mode of interaction with the target receptor. Another approach is to use computational frameworks that can optimize a peptide's sequence to bind to a specific epitope on the receptor. nih.gov

For designing novel analogs based on Vasopressin, N-(N-gly-gly)-8-lys-, a computational workflow could involve identifying the key pharmacophoric features from its binding mode and then using these as constraints to generate new sequences. The goal would be to create peptides that retain the essential binding interactions while having improved properties, such as increased resistance to enzymatic degradation.

Table 4: Hypothetical De Novo Design Workflow for Novel Vasopressin Analogs

| Step | Description | Computational Tool/Method |

| 1. Target Definition | Define the binding site on the vasopressin receptor subtype. | Pocket detection algorithms |

| 2. Scaffold Selection | Choose a suitable peptide scaffold (e.g., cyclic, linear). | Based on known vasopressin analogs |

| 3. Fragment Placement | Place key amino acid fragments in the binding pocket. | Molecular docking |

| 4. Peptide Growth | Grow the peptide chain from the placed fragments. | Generative algorithms |

| 5. Sequence Optimization | Optimize the amino acid sequence for improved binding. | Monte Carlo or genetic algorithms |

| 6. In Silico Validation | Evaluate the designed peptides using docking and MD. | Docking software, MD engines |

Preclinical Investigation of Biological Activities in Defined Research Models Non Clinical Focus

Studies on Renal Water Reabsorption Mechanisms in Isolated Tubule or Kidney Slice Models

Direct studies on the effects of Terlipressin using isolated renal tubule or kidney slice models are not extensively detailed in the available research. However, investigations into its mechanism of action provide insights into its potential role in renal water reabsorption. Terlipressin is known to be a prodrug that is converted to its active metabolite, Lypressin (lysine-vasopressin). nih.govnih.gov

While Terlipressin shows a greater affinity for vasopressin V1 receptors, it also acts as a full agonist at V2 receptors, which are crucial for mediating the antidiuretic effects of vasopressin. nih.govnih.gov V2 receptors are primarily located on the basolateral membrane of the distal convoluted tubule and collecting ducts in the kidney. nih.govnih.gov Activation of these receptors stimulates the expression and translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, leading to increased water reabsorption. nih.govnih.gov

A study in patients with ascites demonstrated that the administration of Terlipressin led to a significant increase in the excretion of AQP2. nih.gov This finding is a clear indicator of the activation of the antidiuretic system through a V2 receptor-mediated effect, suggesting that Terlipressin directly influences the cellular machinery of renal water reabsorption. nih.gov

| Model/System | Parameter Measured | Key Finding | Reference |

|---|---|---|---|

| Chinese Hamster Ovary (CHO) cells expressing human V2 receptors | Receptor-mediated cellular activity (cyclic adenosine (B11128) monophosphate) | Terlipressin acts as a full agonist at V2 receptors. | nih.gov |

| Patients with ascites (in vivo study with cellular-level marker) | Aquaporin-2 (AQP2) excretion | Terlipressin administration resulted in an 89% increase in AQP2 excretion. | nih.gov |

Cardiovascular Regulation Research using Isolated Organ Preparations (e.g., Aortic Rings, Atria)

The cardiovascular effects of Terlipressin have been investigated using isolated organ preparations, revealing its direct vasoconstrictor properties. In studies utilizing isolated rat aortic rings, Terlipressin induced a rapid, dose-dependent, and saturable contraction. While the maximal contraction induced by Terlipressin on rat arteries was weaker than that of its active metabolite, Lypressin, or arginine-vasopressin, its effects on human arteries were significant.

On isolated human uterine arteries, Terlipressin acted as a full agonist, producing a strong maximal effect. Furthermore, Terlipressin induced a dose-dependent and saturable vasoconstriction of coronary arteries, an effect that was reversible and could be antagonized by selective V1a receptor antagonists.

| Isolated Organ Preparation | Parameter Measured | Key Finding | Reference |

|---|---|---|---|

| Rat Aortic Rings | Contraction | Induced a rapid, saturable, and dose-dependent contraction. | |

| Human Uterine Artery Rings | Contraction | Acted as a full agonist with a strong maximal effect. | |

| Rat Coronary Arteries | Vasoconstriction | Induced a saturable and dose-dependent vasoconstriction, which was reversible and antagonized by V1a antagonists. |

Investigation of Central Nervous System Effects in In Vitro Neural Cell Culture Systems

Currently, there is a lack of specific preclinical studies investigating the direct effects of Vasopressin, N-(N-gly-gly)-8-lys- on in vitro neural cell culture systems such as SH-SY5Y or PC12 cell lines. While these cell lines are widely used as models for neurobiological research, including the study of neurodegenerative diseases and neuroinflammation, the available literature does not detail experiments where Terlipressin has been the primary compound of investigation. nih.govmdpi.com General research on in vitro models for studying substances acting on the central nervous system highlights the importance of using human-based neural models, including induced pluripotent stem cell (iPSC)-derived neurons and astrocytes, to better understand potential neurotoxicity and efficacy of various compounds. nih.gov However, specific data on the interaction of Terlipressin with these systems is not yet available.

Endocrine Gland Modulation Studies in Relevant Cell Lines or Primary Culture Systems

Preclinical in vitro studies provide evidence for the modulation of endocrine glands by Vasopressin, N-(N-gly-gly)-8-lys- and its active metabolite, Lypressin. V1 receptors are known to be present on hepatocytes. nih.gov

Research has shown that Lypressin can directly stimulate cortisol secretion from adrenal cells in culture. nih.gov In a study involving patients with ACTH-independent macronodular adrenal hyperplasia, in vitro examination confirmed a direct effect of Lypressin on cortisol secretion from the adrenal cells of the macronodules. nih.gov A similar direct effect was also demonstrated in cultured adenoma cells from patients with Cushing's syndrome. nih.gov

Furthermore, vasopressin is known to stimulate the release of adrenocorticotropic hormone (ACTH) from pituitary corticotropes via the V3 receptor. nih.gov Studies on ectopic ACTH-secreting tumors have shown that the expression of the V3 receptor gene is a key part of the corticotroph phenotype, and its presence is strongly associated with ACTH-secreting bronchial carcinoids. nih.gov This suggests that vasopressin analogues could have modulatory effects on pituitary cell function.

| Cell/Tissue Model | Compound Tested | Effect Observed | Reference |

|---|---|---|---|

| Cultured adrenal cells from macronodules (ACTH-independent macronodular adrenal hyperplasia) | Lypressin (LVP) | Direct stimulation of cortisol secretion. | nih.gov |

| Cultured adrenal adenoma cells (Cushing's syndrome) | Lypressin (LVP) | Direct stimulation of cortisol secretion. | nih.gov |

| Pituitary corticotropes (in vitro) | Vasopressin | Stimulation of ACTH release via V3 receptors. | nih.gov |

Research on Smooth Muscle Contraction/Relaxation Properties in Isolated Tissue Preparations

Terlipressin exhibits significant effects on the contraction of smooth muscle in isolated tissue preparations. Its primary action is mediated through the activation of V1 receptors located on vascular smooth muscle cells. nih.gov This interaction leads to vasoconstriction.

In studies on isolated rat tail artery strips, the general class of vasopressors, to which Terlipressin belongs, has been shown to induce dose-dependent contractions. These effects are typically studied in the context of their interaction with calcium channels and intracellular calcium mobilization, which are fundamental to smooth muscle contraction.

| Isolated Tissue Preparation | Receptor Targeted | Observed Effect | Reference |

|---|---|---|---|

| Vascular Smooth Muscle | V1 Receptors | Contraction (Vasoconstriction) | nih.gov |

Uterine Contractility Research in Isolated Myometrial Tissue Models

The effects of Vasopressin, N-(N-gly-gly)-8-lys- on uterine contractility have been studied in isolated myometrial tissue models. In early pregnancy, Terlipressin has been shown to cause a biphasic increase in uterine activity. nih.gov The initial and most prominent effect is a rise in uterine tone, which is then followed by an increase in the amplitude and duration of contractions. nih.gov

These findings from isolated myometrial tissue studies suggest a direct action of Terlipressin on the uterine muscle, leading to enhanced contractility.

| Isolated Tissue Model | Observed Effect | Reference |

|---|---|---|

| Human Myometrial Tissue (early pregnancy) | Biphasic increase in uterine activity: initial rise in tone, followed by increased amplitude and duration of contractions. | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(N-gly-gly)-8-lys-vasopressin while ensuring peptide chain fidelity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach. The sequence (Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys) requires careful coupling of glycine-glycine (Gly-Gly) at the N-terminus and lysine at position 7. Use orthogonal protecting groups (e.g., Fmoc for amino groups) to prevent undesired side reactions. Purification via reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) ensures removal of truncated peptides. Characterization by MALDI-TOF or ESI-MS confirms molecular weight (C50H71N15O14S2; ~1181.36 Da) .

Q. How should researchers characterize the purity and structural integrity of N-(N-gly-gly)-8-lys-vasopressin?

- Methodological Answer : Employ a combination of analytical techniques:

- HPLC : Use a USP-compliant method (e.g., mobile phase: phosphate buffer and acetonitrile) with UV detection at 220 nm to assess purity (≥95%) .

- Mass Spectrometry : Confirm molecular weight and detect impurities (e.g., deamidation products).

- Circular Dichroism (CD) : Verify secondary structure consistency with native vasopressin analogs.

- Reference Standards : Cross-validate against pharmacopeial standards (e.g., USP Vasopressin monographs) for regulatory compliance .

Advanced Research Questions

Q. What experimental models are suitable for evaluating the pharmacokinetic stability of N-(N-gly-gly)-8-lys-vasopressin under physiological conditions?

- Methodological Answer :

- In Vitro Plasma Stability Assays : Incubate the peptide in human or rodent plasma at 37°C, sampling at intervals (0, 1, 3, 6, 24 hours). Quantify degradation via LC-MS/MS and calculate half-life (t1/2).

- In Vivo Rodent Models : Administer intravenously and collect serial blood samples. Use ELISA kits (e.g., Arg8 Vasopressin ELISA) to measure plasma concentrations and assess clearance rates .

- Protease Resistance Testing : Expose the peptide to trypsin/chymotrypsin to evaluate susceptibility, leveraging the Gly-Gly motif’s potential to reduce enzymatic cleavage .

Q. How can researchers resolve contradictory data regarding the hemodynamic effects of N-(N-gly-gly)-8-lys-vasopressin in preclinical studies?

- Methodological Answer :

- Standardized Protocols : Adhere to NIH guidelines for preclinical reporting, including detailed descriptions of animal models (species, sex, age), dosing regimens, and endpoints (e.g., mean arterial pressure, organ perfusion) .

- Control for Confounders : Ensure consistency in anesthesia, fluid resuscitation, and baseline MAP (e.g., >65 mmHg) to reduce variability.

- Meta-Analysis : Pool data from multiple studies using tools like Cochrane Review Manager to identify trends obscured by small sample sizes .

Q. What strategies optimize receptor binding assays for assessing V1a/V2 receptor affinity of modified vasopressin analogs?

- Methodological Answer :

- Radioligand Binding Assays : Use <sup>3</sup>H-labeled AVP (Arg8-vasopressin) in membrane preparations from V1a/V2-transfected HEK293 cells. Calculate IC50 values via competitive inhibition curves.

- Functional Assays : Measure cAMP production (V2 receptor) or calcium flux (V1a receptor) in live-cell assays. Normalize data to reference agonists (e.g., terlipressin) .

- Molecular Dynamics Simulations : Model interactions between the Gly-Gly-Lys motif and receptor binding pockets to rationalize affinity differences .

Data Interpretation and Validation

Q. How should researchers validate the biological activity of N-(N-gly-gly)-8-lys-vasopressin in sepsis-related shock models?

- Methodological Answer :

- Rodent Sepsis Models : Induce septic shock via LPS injection or cecal ligation and puncture (CLP). Compare vasopressor effects against norepinephrine, monitoring MAP and organ dysfunction over 72 hours.

- Biomarker Analysis : Quantify plasma cytokines (IL-6, TNF-α) and lactate levels to correlate hemodynamic improvements with anti-inflammatory effects.

- Dose-Response Studies : Test escalating doses (0.01–0.1 μg/kg/min) to identify therapeutic windows, referencing clinical trial frameworks like VASST .

Q. What analytical approaches address batch-to-batch variability in N-(N-gly-gly)-8-lys-vasopressin production?

- Methodological Answer :

- Quality Control (QC) Metrics : Implement USP Chapter 〈1052〉 for biotherapeutics, including identity (HPLC retention time), purity (area% by HPLC), and potency (receptor binding EC50).

- Stability-Indicating Methods : Use accelerated degradation studies (40°C/75% RH for 3 months) to profile degradation products.

- Interlaboratory Cross-Validation : Share samples with accredited labs to harmonize analytical results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.